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Compound of Interest

Compound Name: 5-Nitro-2-furonitrile

Cat. No.: B1294822 Get Quote

Foreword: This document provides a comprehensive technical overview of 5-Nitro-2-
furonitrile, a heterocyclic compound of significant interest in medicinal chemistry. It is intended

for researchers, scientists, and professionals in drug development. Please note that while

many chemical suppliers and databases associate 5-Nitro-2-furonitrile with CAS number 59-

82-5, this identifier is also assigned to other compounds, indicating a potential discrepancy in

public records. The information herein is based on the chemical structure and properties of 5-

nitrofuran-2-carbonitrile.[1][2][3][4]

Core Chemical and Physical Properties
5-Nitro-2-furonitrile is a solid, pale yellow crystalline powder at room temperature.[5] It

belongs to the furan family, a class of five-membered aromatic heterocyclic compounds

containing one oxygen atom.[6] The presence of both a nitro group (-NO₂) and a nitrile group (-

CN) on the furan ring makes it a highly functionalized and reactive molecule, serving as a

valuable building block in organic synthesis.[5]
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Property Data Reference(s)

IUPAC Name 5-nitrofuran-2-carbonitrile [1]

Synonyms
5-Nitro-2-furancarbonitrile, 2-

Cyano-5-nitrofuran
[1]

CAS Number 59-82-5 (Disputed) [2][3][4]

Molecular Formula C₅H₂N₂O₃ [1][2][5]

Molecular Weight 138.08 g/mol [1][3]

Appearance
Pale yellow to yellow

crystalline powder
[5]

Melting Point 61-64 °C [2][5]

Canonical SMILES
C1=C(OC(=C1)--INVALID-

LINK--[O-])C#N
[1]

Synthesis and Experimental Protocols
The synthesis of 5-Nitro-2-furonitrile and its precursors can be challenging due to the

sensitivity of the furan ring to harsh reaction conditions, particularly strong acids which can

cause polymerization.[6][7] Modern methods often employ continuous flow chemistry to

improve safety, control, and yield.

This protocol details a state-of-the-art method for synthesizing 5-nitrofurfural, a direct precursor

to many nitrofuran derivatives, from furfural. The process uses an in-line generation of acetyl

nitrate, a mild nitrating agent suitable for the delicate furan ring.[7]

Materials:

Fuming nitric acid (with 3 mol% concentrated sulfuric acid)

Acetic anhydride

Furfural diacetate (Intermediate I, prepared from furfural)

Water
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Sodium bicarbonate (NaHCO₃) solution

Ethyl acetate (EtOAc)

Equipment:

A multi-pump continuous flow reactor system with temperature-controlled reactor modules

(R₁, R₂, R₃, R₄) and back-pressure regulators (BPR).

Methodology:

Acetyl Nitrate Generation (Generator G₁ → Reactor R₁):

Pump neat acetic anhydride (5 equivalents relative to HNO₃) and fuming nitric acid into a

T-mixer.

Pass the mixture through Reactor R₁ at 15 °C with a residence time of 40 seconds to

generate acetyl nitrate.

Nitration (Reactor R₂):

Continuously feed the acetyl nitrate stream and a solution of furfural diacetate

(Intermediate I) into a second T-mixer.

The reaction mixture flows through Reactor R₂ maintained at 0 °C with a residence time of

20 seconds. This step forms the nitrated intermediate (Intermediate II).[7]

Rearomatization (Reactor R₃):

Introduce water into the stream via a third T-mixer.

Pass the mixture through Reactor R₃ at 20 °C with a residence time of 20 seconds to

facilitate rearomatization to Intermediate III.[7]

Hydrolysis and Quench (Reactor R₄):

Introduce a saturated solution of sodium bicarbonate (NaHCO₃) via a fourth T-mixer to

quench the reaction and promote hydrolysis.
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The final mixture passes through Reactor R₄ at 60 °C with a residence time of 2 minutes.

Work-up:

Collect the output from the flow reactor.

Perform a liquid-liquid extraction with ethyl acetate.

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield crude 5-nitrofurfural (Product 2).[7]

Conversion to 5-Nitro-2-furonitrile: The resulting 5-nitrofurfural can be converted to 5-Nitro-2-
furonitrile through established methods, such as conversion to an oxime followed by

dehydration, though specific high-yield protocols for this final step are proprietary or less

commonly published.
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Continuous flow synthesis of 5-nitrofurfural.[7]
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Biological Activity and Mechanism of Action
While no specific mechanism of action is defined for 5-Nitro-2-furonitrile itself, its activity is

understood through the broader class of 5-nitrofuran compounds.[5] These molecules are

prodrugs that require intracellular bioreductive activation to exert their cytotoxic effects.[8][9]

The primary mechanism involves the enzymatic reduction of the 5-nitro group by Type I

nitroreductases (NTRs), which are present in susceptible bacteria and protozoa but are less

efficient in mammalian cells, providing a degree of selectivity.[8][10]

Enzymatic Reduction: The 5-nitro group (R-NO₂) undergoes a two-electron reduction

catalyzed by an oxygen-insensitive Type I NTR, forming a nitroso intermediate (R-NO).[10]

Second Reduction: The nitroso intermediate is further reduced to a highly reactive

hydroxylamine species (R-NHOH).[10]

Generation of Radicals: Under aerobic conditions, the initial reduction can also proceed via a

one-electron transfer, forming a nitro radical anion (R-NO₂⁻). This radical can react with

molecular oxygen to generate superoxide radicals (O₂⁻), initiating a futile cycle of reduction

and re-oxidation that leads to significant oxidative stress.[11]

Cellular Damage: The highly reactive hydroxylamine and radical species are electrophilic

and cause widespread damage to cellular macromolecules. They can inhibit DNA and RNA

synthesis, disrupt protein function, and interfere with metabolic pathways, ultimately leading

to cell death.[5][12]

In bacteria like E. coli, this activation is primarily carried out by the nitroreductases NfsA and

NfsB.[8] In trypanosomal parasites, a specific Type I NTR is essential for the activity of

nitrofuran-based drugs like nifurtimox.[10]
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Bioreductive activation pathway of 5-nitrofurans.[8][10][11]
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Derivatives of the 5-nitrofuran scaffold exhibit a broad range of antimicrobial activities.

Antibacterial: Active against a variety of bacteria; however, resistance can develop through

mutations in nitroreductase enzymes.[8][13]

Antiparasitic: Show potent activity against protozoan parasites such as Trypanosoma cruzi

(Chagas disease) and Trypanosoma brucei (African sleeping sickness).[10][14]

Antifungal: Some derivatives have demonstrated activity against fungal pathogens like

Candida albicans.[15]

Quantitative Biological Data
While specific IC₅₀ values for 5-Nitro-2-furonitrile are not prominent in the surveyed literature,

data from closely related 5-nitro-heterocycles demonstrate the potent biological activity of this

chemical class.

Compound Class /
Example

Target Organism IC₅₀ Value (μM) Reference

Potent 5-Nitrofuran

Agents (6

compounds)

Trypanosoma brucei

(BSF)
< 0.3 [10]

5-Nitrofuryl

Thiosemicarbazone

Derivative

Trypanosoma cruzi

(epimastigote)

~1.5-1.7x more active

than Nifurtimox
[14]

5-(3-chlorophenyl)-1-

methyl-4-nitro-1H-

imidazole (5f)

Entamoeba histolytica 1.47 [16]

5-(3-chlorophenyl)-1-

methyl-4-nitro-1H-

imidazole (5f)

Giardia intestinalis 1.47 [16]

Metronidazole

(Reference Drug)
Entamoeba histolytica ~4.0 [16]
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Protocols for Biological Evaluation
This protocol is a standard method for determining the 50% inhibitory concentration (IC₅₀) of a

compound against protozoan parasites and for assessing its toxicity against mammalian cells.

[10]

Procedure:

Parasite Growth Inhibition:

Dispense parasite cultures (e.g., bloodstream form T. brucei) into 96-well microtiter plates

at a density of 2 x 10⁴ cells/well.

Add the test compound (5-Nitro-2-furonitrile or its derivatives) in a series of dilutions to

the wells. Include a no-drug control.

Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

Add 20 μL of alamarBlue reagent to each well.

Incubate for an additional 24 hours.

Measure fluorescence using a microplate reader (Excitation: 530 nm, Emission: 590 nm).

Mammalian Cell Cytotoxicity:

Seed a mammalian cell line (e.g., Vero cells) into 96-well plates at 2,000 cells/well.

Allow cells to attach, then add the test compound in the same dilution series.

Incubate for 6 days at 37°C in a 5% CO₂ atmosphere.

Add alamarBlue reagent and incubate for 8 hours.

Measure fluorescence as described above.

Data Analysis:

Calculate the percentage of growth inhibition relative to the no-drug control.
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Plot the inhibition percentage against the log of the compound concentration and fit the

data to a dose-response curve to determine the IC₅₀ value.

This analytical workflow is used for the sensitive detection and quantification of nitrofuran

metabolites in biological matrices, such as animal tissue.[17]

Procedure:

Sample Preparation:

Homogenize 1g of tissue in an aqueous buffer.

Add an internal standard.

Hydrolysis and Derivatization:

Acidify the homogenate with HCl to hydrolyze protein-bound metabolites.

Add 2-nitrobenzaldehyde (2-NBA) to derivatize the released side chains of the

metabolites.

Incubate the mixture at 37°C overnight.

Solid-Phase Extraction (SPE):

Adjust the pH of the sample to 7.5.

Load the sample onto a conditioned polystyrene SPE cartridge.

Wash the cartridge with water and then a methanol-water solution to remove

interferences.

Elute the derivatized metabolites with ethyl acetate.

LC-MS/MS Analysis:

Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent.
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Inject the sample into a High-Performance Liquid Chromatography (HPLC) system

coupled to a tandem mass spectrometer (MS/MS).

Perform chromatographic separation on a C18 column.

Detect and quantify the analytes using electrospray ionization in positive mode (ESI+) and

Multiple Reaction Monitoring (MRM). Monitor one precursor ion and at least two product

ions for each analyte for unambiguous identification.[17]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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